Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2034255-59-7
VCID: VC4342577
InChI: InChI=1S/C17H17N5O3/c1-25-16(24)14-6-4-13(5-7-14)15(23)18-8-2-3-12-9-19-17-20-11-21-22(17)10-12/h4-7,9-11H,2-3,8H2,1H3,(H,18,23)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Molecular Formula: C17H17N5O3
Molecular Weight: 339.355

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate

CAS No.: 2034255-59-7

Cat. No.: VC4342577

Molecular Formula: C17H17N5O3

Molecular Weight: 339.355

* For research use only. Not for human or veterinary use.

Methyl 4-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate - 2034255-59-7

Specification

CAS No. 2034255-59-7
Molecular Formula C17H17N5O3
Molecular Weight 339.355
IUPAC Name methyl 4-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylcarbamoyl]benzoate
Standard InChI InChI=1S/C17H17N5O3/c1-25-16(24)14-6-4-13(5-7-14)15(23)18-8-2-3-12-9-19-17-20-11-21-22(17)10-12/h4-7,9-11H,2-3,8H2,1H3,(H,18,23)
Standard InChI Key MVSHNYBHPKUBIH-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2

Introduction

Overview of Key Findings

Methyl 4-((3-( triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate (CAS: 2034255-59-7) is a heterocyclic compound with a triazolo[1,5-a]pyrimidine core linked to a benzoate ester via a carbamoyl-propyl spacer. This molecule has garnered attention in pharmaceutical and agrochemical research due to its structural complexity and potential biological activities, including enzyme inhibition and receptor modulation . Its synthesis, characterization, and applications are discussed in detail below.

Structural and Chemical Properties

Molecular Architecture

The compound features a triazolo[1,5-a]pyrimidine scaffold fused with a benzene ring through a three-carbon chain containing a carbamoyl group. Key structural attributes include:

  • Triazolo[1,5-a]pyrimidine core: A bicyclic system with nitrogen atoms at positions 1, 2, and 4, contributing to electron-deficient properties and π-π stacking potential .

  • Propylcarbamoyl linker: Enhances solubility and enables interactions with biological targets via hydrogen bonding .

  • Methyl benzoate moiety: Provides steric bulk and modulates lipophilicity .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₇N₅O₃
Molecular Weight339.355 g/mol
IUPAC NameMethyl 4-[3-( triazolo[1,5-a]pyrimidin-6-yl)propylcarbamoyl]benzoate
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
SolubilityNot fully characterized; likely soluble in DMSO and DMF

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Formation of the triazolo[1,5-a]pyrimidine core: Achieved via cyclocondensation of 3-amino-1,2,4-triazole with β-keto esters or enaminones under acidic conditions .

  • Propylcarbamoyl linkage: Introduced through amide coupling between 3-( triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine and methyl 4-(chlorocarbonyl)benzoate .

  • Esterification: Final step involves methylation of the carboxylic acid intermediate .

Table 2: Key Synthesis Intermediates

IntermediateRoleReference
3-Amino-1,2,4-triazoleCore scaffold precursor
β-Keto ester derivativesCyclization agents
Methyl 4-isocyanatobenzoateCarbamoyl group source

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): Signals at δ 8.29 (s, triazolo H), 7.59–7.24 (m, aromatic H), 5.20 (s, methyl ester) .

    • ¹³C NMR: Peaks confirm carbonyl (δ 170–165 ppm) and triazolo carbons (δ 150–140 ppm) .

  • Mass Spectrometry: ESI-MS m/z 339.3 [M+H]⁺ .

  • HPLC: Purity >95% confirmed via reverse-phase chromatography.

CompoundTargetIC₅₀/EC₅₀Reference
Methyl 4-((3-( triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoatePDE2Under study
Analog F831-0481SARS-CoV-2EC₅₀ = 34.47 μM
Ethyl carboxylate variantInfluenza A virusEC₅₀ = 16 μM

Agrochemic Applications

  • Herbicidal Activity: Structural similarities to triazolopyrimidine sulfonamides suggest potential use in weed control .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize the propyl linker and benzoate substituents for enhanced potency .

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability.

  • Therapeutic Expansion: Explore applications in oncology and inflammatory diseases.

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